6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound features a tetrahydrothieno[2,3-c]pyridine core, modified with an acetyl group at position 6, a benzamido group at position 2 (substituted with a 3,4-dihydroisoquinoline sulfonyl moiety), and a carboxamide at position 2. Its synthesis likely involves multi-step condensation and sulfonylation reactions, analogous to methods described for related thiophene derivatives .
Properties
IUPAC Name |
6-acetyl-2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5S2/c1-16(31)29-12-11-21-22(15-29)36-26(23(21)24(27)32)28-25(33)18-6-8-20(9-7-18)37(34,35)30-13-10-17-4-2-3-5-19(17)14-30/h2-9H,10-15H2,1H3,(H2,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWOMDHMZWJYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies. It is a promising target for treating castration-resistant prostate cancer (CRPC) and breast cancer.
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the downstream biochemical pathways
Biological Activity
The compound 6-acetyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, examining relevant studies and findings that highlight its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Tetrahydrothieno[2,3-c]pyridine
- Functional Groups : Acetyl, sulfonamide, and benzamide moieties
This unique combination of structural features is hypothesized to contribute to its biological activities.
Research indicates that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Its sulfonamide group is known for interacting with various biological targets, potentially modulating their activity.
2. Antioxidant Activity
A study on related compounds suggests that derivatives of the sulfonamide class exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .
3. Neuroprotective Effects
Preliminary investigations have shown that similar tetrahydroisoquinoline derivatives possess neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. These compounds may inhibit neuronal apoptosis and promote cell survival under stress conditions .
4. Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer properties. For instance, certain derivatives have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism appears to involve modulation of histone deacetylase (HDAC) activity, leading to altered gene expression profiles conducive to cancer cell death .
Case Study 1: Neuroprotection in Parkinson's Disease Models
In a study involving lactacystin-induced neuronal cell death models, a related compound demonstrated significant neuroprotective effects by inhibiting apoptosis pathways and promoting cell survival through modulation of SIRT2 activity . This suggests that the target compound may also exhibit similar protective effects.
Case Study 2: Antioxidant Efficacy
Research conducted on acetamidosulfonamide derivatives revealed their capacity to scavenge free radicals effectively. The study highlighted the importance of the sulfonamide group in enhancing antioxidant activity, which could be a critical factor in the biological efficacy of the target compound .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared with structurally related derivatives, focusing on substituent variations and their implications for bioactivity and physicochemical properties.
Key Observations:
Core Structure: The tetrahydrothieno[2,3-c]pyridine core (target compound) is distinct from simpler thiophene (PD 81,723) or thiazolo-pyrimidine () systems. The fused pyridine-thiophene system may enhance π-π stacking or hydrogen-bonding interactions compared to monocyclic analogs .
Chlorophenyl Group: The 4-chlorophenyl substituent (CAS 1171076-68-8) increases lipophilicity, which may enhance membrane permeability but reduce solubility . Amino and Carbonyl Groups: The 2-amino and benzoyl groups in PD 81,723 are critical for adenosine A1 receptor activity, suggesting similar functional groups in the target compound may contribute to its bioactivity .
Physicochemical Properties :
- The target compound’s higher molecular weight (~500–550) compared to PD 81,723 (314.3) may impact bioavailability but could be offset by its acetyl and carboxamide groups, which improve solubility .
Bioactivity Insights: PD 81,723 demonstrates that substituents like trifluoromethyl and methyl groups on the thiophene ring optimize allosteric enhancement of adenosine A1 receptors . The target compound’s dihydroisoquinoline sulfonyl group may similarly fine-tune receptor interactions, though empirical data are lacking.
Research Findings and Implications
- Synthetic Accessibility : The synthesis of the target compound likely follows pathways similar to those in , involving condensation of acylated intermediates with sulfonylated benzamido groups .
- Structure-Activity Relationships (SAR): highlights that substituent rigidity and electronic properties (e.g., trifluoromethyl) significantly influence receptor binding.
- Pharmacokinetic Considerations : Higher molecular weight and polar groups (e.g., carboxamide) may necessitate formulation strategies to improve bioavailability, as seen in analogs like CAS 1171076-68-8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
